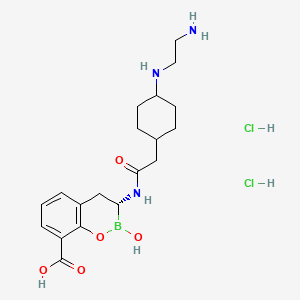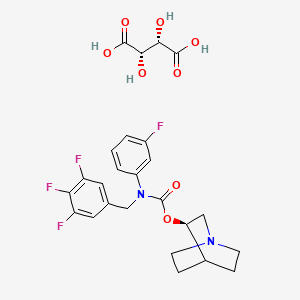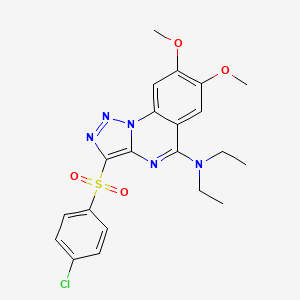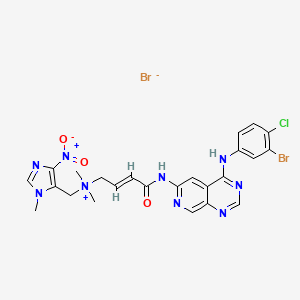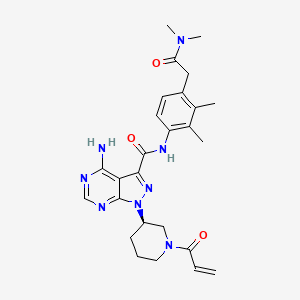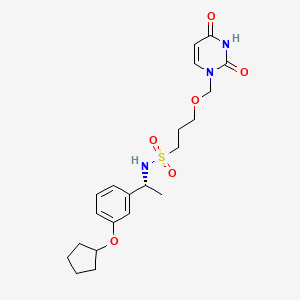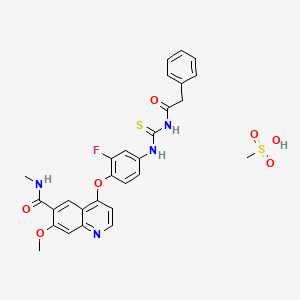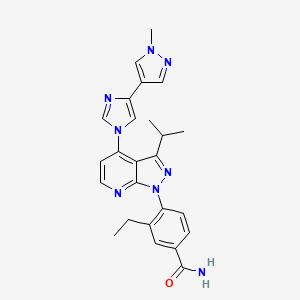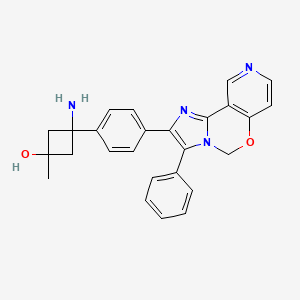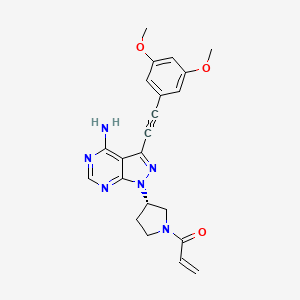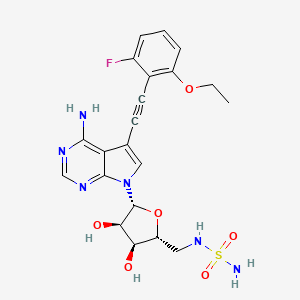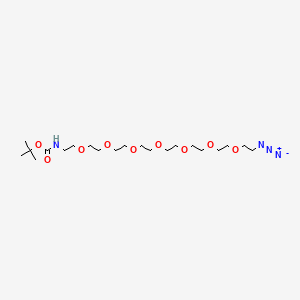
t-Boc-N-氨基-PEG7-叠氮化物
描述
t-boc-N-amido-PEG7-azide is a polyethylene glycol (PEG)-based compound that contains an azide group and a tert-butoxycarbonyl (t-boc) protected amino group. This compound is widely used in various fields due to its unique properties, such as increased solubility in aqueous media and its ability to undergo click chemistry reactions .
科学研究应用
t-boc-N-amido-PEG7-azide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of various compounds, including PROTACs (proteolysis-targeting chimeras).
Biology: Employed in bioconjugation and labeling studies due to its ability to form stable triazole linkages.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings.
作用机制
Target of Action
t-boc-N-amido-PEG7-azide is a PEG derivative containing an azide group and Boc-protected amino group . The primary targets of this compound are molecules with alkyne, BCN, or DBCO groups . These targets are often used in bioconjugation reactions, where the azide group of the compound reacts with these groups to form a stable triazole linkage .
Mode of Action
The compound interacts with its targets through a process known as Click Chemistry . In this reaction, the azide group of the compound reacts with alkyne, BCN, or DBCO groups on the target molecule to form a stable triazole linkage . This reaction is highly selective and efficient, making it ideal for bioconjugation applications .
Biochemical Pathways
The biochemical pathways affected by t-boc-N-amido-PEG7-azide are primarily those involving the targets it binds to. The formation of the triazole linkage can alter the function or properties of the target molecule, potentially affecting any biochemical pathways in which the target is involved .
Pharmacokinetics
The pharmacokinetics of t-boc-N-amido-PEG7-azide are largely determined by its PEG component. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the compound’s absorption and distribution within the body. Specific adme (absorption, distribution, metabolism, and excretion) properties would depend on the specific application and the other components of the final conjugated product .
Result of Action
The result of the compound’s action is the formation of a stable triazole linkage with the target molecule . This can be used to modify the target or to attach other functional groups or molecules. For example, in the field of drug delivery, this compound can be used to attach drugs to specific target molecules, potentially enhancing the efficacy and selectivity of the treatment .
Action Environment
The action of t-boc-N-amido-PEG7-azide can be influenced by various environmental factors. For instance, the reaction with the target molecule requires the presence of a suitable catalyst and the correct pH conditions . Additionally, the stability of the compound and its reactivity can be affected by temperature and the presence of other reactive species .
生化分析
Biochemical Properties
t-boc-N-amido-PEG7-azide plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It acts as a linker that facilitates the conjugation of target proteins to E3 ligases, leading to the ubiquitination and subsequent degradation of the target proteins. The compound interacts with various enzymes and proteins, including E3 ligases and target proteins, through its azide and Boc-protected amino groups. These interactions are essential for the formation of stable triazole linkages and the deprotection of the Boc group to form free amines.
Cellular Effects
t-boc-N-amido-PEG7-azide influences various cellular processes by facilitating the degradation of target proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by promoting the ubiquitination and degradation of specific proteins. For example, in cancer cells, t-boc-N-amido-PEG7-azide can be used to degrade oncogenic proteins, thereby inhibiting cell proliferation and inducing apoptosis.
Molecular Mechanism
The molecular mechanism of t-boc-N-amido-PEG7-azide involves its role as a PROTAC linker. The azide group of the compound reacts with alkyne, BCN, or DBCO groups via Click Chemistry to form stable triazole linkages . The Boc-protected amino group can be deprotected under mild acidic conditions to form a free amine, which can then interact with target proteins and E3 ligases. These interactions lead to the ubiquitination and degradation of the target proteins, thereby exerting the compound’s effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of t-boc-N-amido-PEG7-azide can change over time due to its stability and degradation properties. The compound is stable under recommended storage conditions, but it can degrade over time if exposed to unsuitable conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where the compound’s ability to degrade target proteins can lead to sustained changes in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of t-boc-N-amido-PEG7-azide vary with different dosages in animal models. At low doses, the compound can effectively degrade target proteins without causing significant toxicity. At high doses, toxic or adverse effects may be observed, including off-target protein degradation and disruption of normal cellular functions. Threshold effects have been identified, where a minimum concentration of the compound is required to achieve the desired protein degradation.
Metabolic Pathways
t-boc-N-amido-PEG7-azide is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes such as E3 ligases and cofactors involved in the ubiquitination process. These interactions can affect metabolic flux and metabolite levels by promoting the degradation of specific proteins and altering cellular metabolism.
Transport and Distribution
Within cells and tissues, t-boc-N-amido-PEG7-azide is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media, facilitating its distribution within cells . The azide group enables the compound to localize to specific cellular compartments through Click Chemistry reactions with alkyne, BCN, or DBCO groups .
Subcellular Localization
t-boc-N-amido-PEG7-azide exhibits specific subcellular localization due to its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles through interactions with targeting signals and binding proteins. These interactions can affect the compound’s activity and function by localizing it to areas where it can effectively degrade target proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of t-boc-N-amido-PEG7-azide typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable amine precursor to form a PEGylated intermediate.
Azidation: The PEGylated intermediate is then reacted with sodium azide to introduce the azide group.
Protection: The final step involves the protection of the amino group with a tert-butoxycarbonyl (t-boc) group under mild acidic conditions
Industrial Production Methods
In industrial settings, the production of t-boc-N-amido-PEG7-azide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
t-boc-N-amido-PEG7-azide undergoes various chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes, BCN (bicyclo[6.1.0]nonyne), and DBCO (dibenzocyclooctyne) to form stable triazole linkages
Deprotection: The t-boc group can be removed under mild acidic conditions to yield the free amine
Common Reagents and Conditions
Click Chemistry: Common reagents include alkynes, BCN, and DBCO. The reaction typically occurs under mild conditions and in the presence of a copper catalyst.
Deprotection: Mild acidic conditions, such as the use of trifluoroacetic acid, are employed to remove the t-boc group
Major Products Formed
相似化合物的比较
Similar Compounds
t-boc-N-amido-PEG4-azide: A shorter PEG chain variant with similar properties but lower solubility.
t-boc-N-amido-PEG12-azide: A longer PEG chain variant with higher solubility but potentially lower reactivity
Uniqueness
t-boc-N-amido-PEG7-azide is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
属性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42N4O9/c1-21(2,3)34-20(26)23-4-6-27-8-10-29-12-14-31-16-18-33-19-17-32-15-13-30-11-9-28-7-5-24-25-22/h4-19H2,1-3H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEWYWROTJUFAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide](/img/structure/B611148.png)
